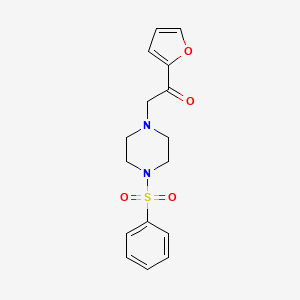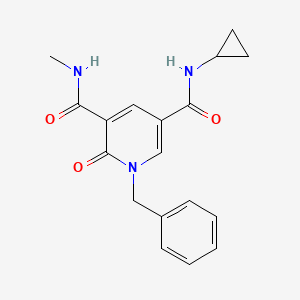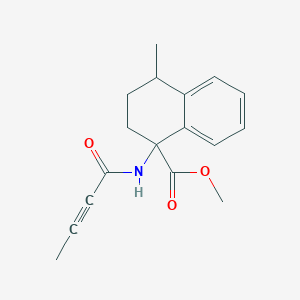
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate, also known as MDMN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MDMN is a naphthalene derivative that has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to possess anti-cancer properties, and Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate may exert its anti-cancer effects through this mechanism. Additionally, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell signaling pathways.
Effets Biochimiques Et Physiologiques
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has also been shown to possess anti-viral properties by inhibiting the replication of certain viruses. However, further research is needed to fully understand the biochemical and physiological effects of Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a range of biological activities, making it a promising compound for drug discovery and development. Additionally, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to possess low toxicity, which makes it a safer alternative to other compounds that possess similar biological activities. However, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate.
Orientations Futures
There are several future directions for research on Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate. Another area of research could focus on the development of Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate derivatives with improved solubility and biological activities. Finally, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate could be further studied for its potential applications in the treatment of cancer, inflammation, and viral infections.
Méthodes De Synthèse
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate can be synthesized using a variety of methods, including the Pd-catalyzed coupling reaction between 4-bromo-1-methyl-2-naphthoic acid and 2-butyn-1-amine. The reaction is carried out in the presence of a base and a palladium catalyst, which leads to the formation of the desired product in good yields. Alternatively, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate can also be synthesized using a one-pot reaction between 2-butyn-1-amine, 4-methyl-2-naphthoic acid, and methyl chloroformate in the presence of a base.
Applications De Recherche Scientifique
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to possess anti-viral properties by inhibiting the replication of certain viruses.
Propriétés
IUPAC Name |
methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-4-7-15(19)18-17(16(20)21-3)11-10-12(2)13-8-5-6-9-14(13)17/h5-6,8-9,12H,10-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVOPBUUIRSNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CCC(C2=CC=CC=C21)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2519561.png)
![5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2519562.png)
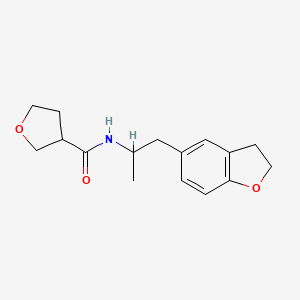
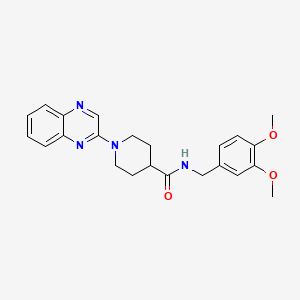
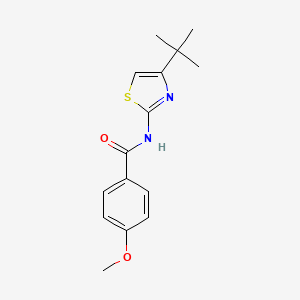
![Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2519566.png)
![5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2519568.png)
![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B2519570.png)
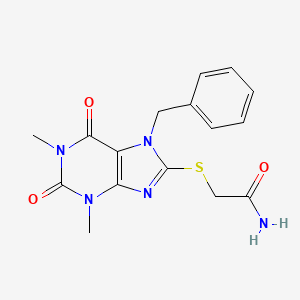
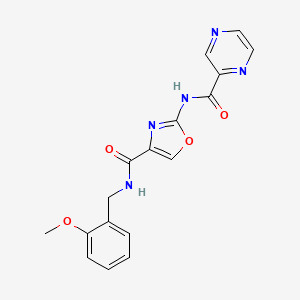

![Tert-butyl [(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]carbamate](/img/structure/B2519576.png)
